
4-Bromo-N-(morpholin-4-yl-carbothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N-(morpholine-4-carbonothioyl)benzamide is a chemical compound with the molecular formula C12H13BrN2O2S and a molecular weight of 329.21 g/mol . This compound is known for its unique structure, which includes a bromine atom attached to a benzamide ring and a morpholine-4-carbonothioyl group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(morpholine-4-carbonothioyl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with morpholine-4-carbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for 4-Bromo-N-(morpholine-4-carbonothioyl)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-N-(morpholine-4-carbonothioyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The carbonothioyl group can be hydrolyzed to form the corresponding carboxylic acid derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted benzamides.
Oxidation: Oxidized derivatives with different functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Hydrolysis: Carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-N-(morpholine-4-carbonothioyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Bromo-N-(morpholine-4-carbonothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-N-(morpholine-4-carbonyl)benzamide: Similar structure but with a carbonyl group instead of a carbonothioyl group.
4-Bromo-N-(piperidine-4-carbonothioyl)benzamide: Similar structure but with a piperidine ring instead of a morpholine ring.
4-Chloro-N-(morpholine-4-carbonothioyl)benzamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
4-Bromo-N-(morpholine-4-carbonothioyl)benzamide is unique due to its specific combination of a bromine atom, a benzamide ring, and a morpholine-4-carbonothioyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C12H13BrN2O2S |
|---|---|
Peso molecular |
329.21 g/mol |
Nombre IUPAC |
4-bromo-N-(morpholine-4-carbothioyl)benzamide |
InChI |
InChI=1S/C12H13BrN2O2S/c13-10-3-1-9(2-4-10)11(16)14-12(18)15-5-7-17-8-6-15/h1-4H,5-8H2,(H,14,16,18) |
Clave InChI |
YRAIXCRIIRBOMD-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=S)NC(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Allyl-5-(3-fluoro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12122212.png)

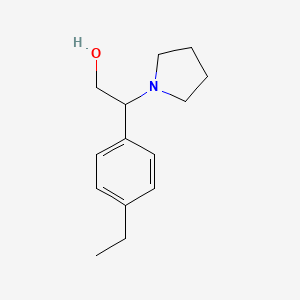


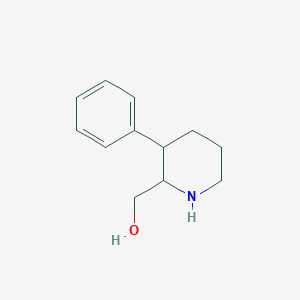
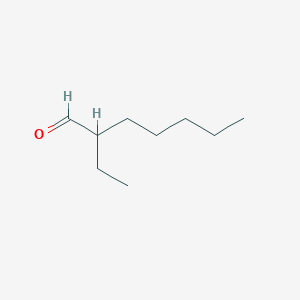
![(5Z)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12122241.png)
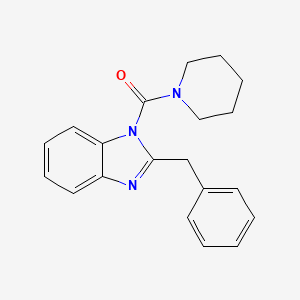

![3-[(3-phenylpropyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B12122262.png)
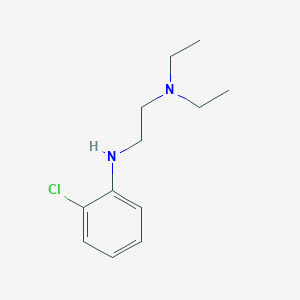
![ethyl 4-{2-amino-3-[(4-ethoxyphenyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate](/img/structure/B12122269.png)
